N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester 5-fluoro AMB metabolite 3 is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a metabolite of AMB and 5-fluoro AMB. This product is intended for research and forensic applications.
5-fluoro AMB metabolite 3 is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite produced during metabolism of 5-fluoro AMB in vivo. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1890250-21-1
VCID: VC0160967
InChI: InChI=1S/C19H25N3O5/c1-12(2)16(19(26)27-3)20-18(25)17-13-8-4-5-9-14(13)22(21-17)11-7-6-10-15(23)24/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3,(H,20,25)(H,23,24)/t16-/m0/s1
SMILES: CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
Molecular Formula: C19H25N3O5
Molecular Weight: 375.4 g/mol

N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester

CAS No.: 1890250-21-1

Cat. No.: VC0160967

Molecular Formula: C19H25N3O5

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester - 1890250-21-1

Specification

Description 5-fluoro AMB metabolite 3 is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a metabolite of AMB and 5-fluoro AMB. This product is intended for research and forensic applications.
5-fluoro AMB metabolite 3 is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite produced during metabolism of 5-fluoro AMB in vivo. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
CAS No. 1890250-21-1
Molecular Formula C19H25N3O5
Molecular Weight 375.4 g/mol
IUPAC Name 5-[3-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid
Standard InChI InChI=1S/C19H25N3O5/c1-12(2)16(19(26)27-3)20-18(25)17-13-8-4-5-9-14(13)22(21-17)11-7-6-10-15(23)24/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3,(H,20,25)(H,23,24)/t16-/m0/s1
Standard InChI Key PHUYBCJFBMJODK-INIZCTEOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
SMILES CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
Canonical SMILES CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

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